molecular formula C13H19ClO B14707587 4-Chloro-3,5-dimethyl-2-(pentan-3-yl)phenol CAS No. 18980-18-2

4-Chloro-3,5-dimethyl-2-(pentan-3-yl)phenol

Cat. No.: B14707587
CAS No.: 18980-18-2
M. Wt: 226.74 g/mol
InChI Key: SHGPHJZRHYVWBE-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dimethyl-2-(pentan-3-yl)phenol is a chemical compound with the molecular formula C13H19ClO and a molecular weight of 226.742 g/mol . It is a derivative of phenol, characterized by the presence of a chlorine atom, two methyl groups, and a pentan-3-yl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3,5-dimethyl-2-(pentan-3-yl)phenol typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,5-dimethyl-2-(pentan-3-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

4-Chloro-3,5-dimethyl-2-(pentan-3-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-dimethyl-2-(pentan-3-yl)phenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3,5-dimethyl-2-(pentan-3-yl)phenol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the pentan-3-yl group distinguishes it from other similar compounds, potentially enhancing its reactivity and applications.

Properties

CAS No.

18980-18-2

Molecular Formula

C13H19ClO

Molecular Weight

226.74 g/mol

IUPAC Name

4-chloro-3,5-dimethyl-2-pentan-3-ylphenol

InChI

InChI=1S/C13H19ClO/c1-5-10(6-2)12-9(4)13(14)8(3)7-11(12)15/h7,10,15H,5-6H2,1-4H3

InChI Key

SHGPHJZRHYVWBE-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=C(C=C(C(=C1C)Cl)C)O

Origin of Product

United States

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